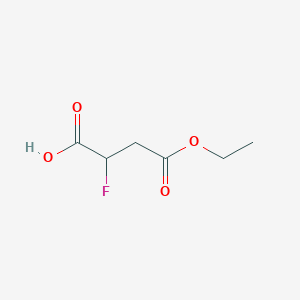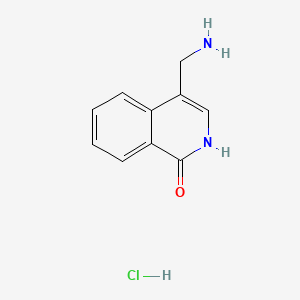
4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is known for its unique structure, which includes an aminomethyl group attached to a dihydroisoquinolinone core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride typically involves the reaction of 1,2-dihydroisoquinolin-1-one with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The dihydroisoquinolinone core can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Aminomethyl)benzonitrile hydrochloride
- 4-(Aminomethyl)benzoic acid hydrochloride
- 4-(Aminomethyl)phenylboronic acid hydrochloride
Uniqueness
4-(Aminomethyl)-1,2-dihydroisoquinolin-1-one hydrochloride is unique due to its dihydroisoquinolinone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced binding affinity and specificity for certain molecular targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C10H11ClN2O |
|---|---|
Peso molecular |
210.66 g/mol |
Nombre IUPAC |
4-(aminomethyl)-2H-isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C10H10N2O.ClH/c11-5-7-6-12-10(13)9-4-2-1-3-8(7)9;/h1-4,6H,5,11H2,(H,12,13);1H |
Clave InChI |
DCUAKWCPYMHTOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CNC2=O)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



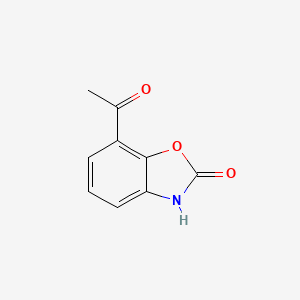
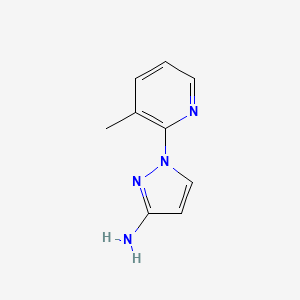
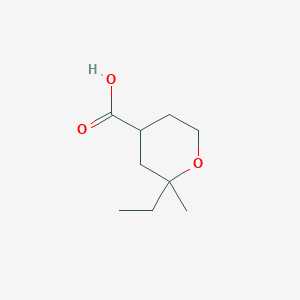
![1-[(Morpholin-4-yl)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13452152.png)
![2-[(Dimethylamino)methyl]butanoic acid hydrochloride](/img/structure/B13452158.png)
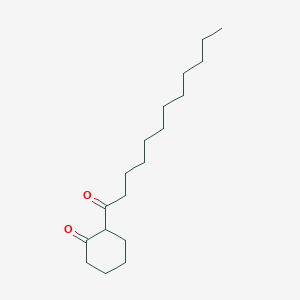
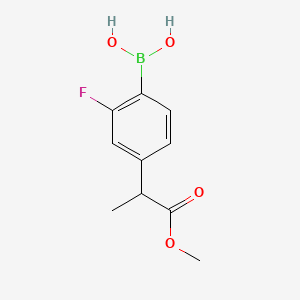
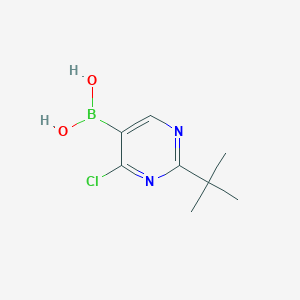
![(2-Amino-1-{bicyclo[2.2.1]heptan-1-yl}ethyl)dimethylamine](/img/structure/B13452188.png)
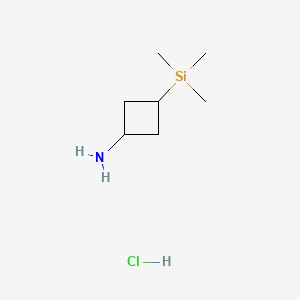
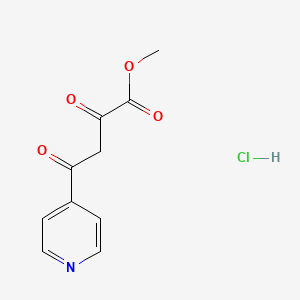
![Tert-butyl (4r)-6-carbamoyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13452202.png)
